molecular formula C17H18N2O B015657 6-Benzyloxytryptamine CAS No. 31677-74-4

6-Benzyloxytryptamine

Cat. No. B015657
CAS RN: 31677-74-4
M. Wt: 266.34 g/mol
InChI Key: OCEJGMFMSWRFSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-benzyloxytryptamine and its analogs involves several key chemical reactions. For instance, the synthesis of 6-benzyl analogs of certain thymine derivatives was explored for their potential anti-HIV activity. This process involves the lithiation of uracil derivatives and subsequent reactions with aryl aldehyde to produce various uracil derivatives. These compounds were further processed through acetylation and palladium-catalyzed hydrogenolysis to achieve the desired 6-benzyluracils (Tanaka et al., 2010). Moreover, a method involving Fischer rearrangement was used for the synthesis of substituted homologues of tryptamines, demonstrating a scalable approach to obtain 2-substituted dihomotryptamines (Nenajdenko et al., 2002).

Molecular Structure Analysis

The molecular structure of 6-benzyloxytryptamine is characterized by the presence of a benzyl group attached to the oxygen molecule at the 6th position of the tryptamine backbone. This modification can significantly affect the compound's biochemical properties and activity. The structure analysis of such compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions and Properties

6-Benzyloxytryptamine and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For example, the synthesis processes often involve palladium-catalyzed reactions, lithiation, and hydrogenolysis, indicating the compound's versatility in organic synthesis. Moreover, its analogs demonstrate significant biological activity, such as inhibition of HIV-1 replication, indicating potential therapeutic applications (Tanaka et al., 2010).

Scientific Research Applications

  • Antagonism of TRPM8 Ion-Channel

    • 6-Benzyloxytryptamine exhibits properties as an antagonist of the TRPM8 ion-channel, which could have implications in sensory perception and pain management. This compound has a structural similarity to other TRPM8 antagonists noted in literature, suggesting a potential role in modulating sensory transduction processes (Defalco et al., 2010).
  • Interaction with 5-HT1D Receptors

    • 6-Benzyloxytryptamine has been identified as having a high affinity for 5-HT1D receptors. This interaction is significant for understanding the contractile response in canine saphenous veins, which can provide insights into vascular physiology and the modulation of serotonin receptors (Cohen et al., 1992).
  • Potential Radioprotective Action

    • Research has explored the potential of 6-Benzyloxytryptamine as a radioprotective agent. Its derivatives have been studied for their ability to protect animals against radiation effects, highlighting its possible application in radiobiology and radiation therapy (Krasnykh et al., 1962).
  • Affinity and Activity at 5-HT6 Receptors

    • 6-Benzyloxytryptamine shows significant activity and affinity for the 5-HT6 receptor. This receptor is of interest for its potential role in neuropharmacology, particularly regarding cognitive functions and neurological disorders (Boess et al., 1997).
  • Synthesis and Chemical Characterization

    • The synthesis and chemical characterization of 6-Benzyloxytryptamine have been documented, providing valuable information for further research and application in various fields, including medicinal chemistry and pharmacology (Misztal & Boksa, 1984).
  • Use in Medicinal Chemistry Strategies

    • Medicinal chemistry strategies involving 6-Benzyloxytryptamine have been explored for developing potential cognitive enhancers and anti-obesity agents. This highlights its relevance in drug discovery and pharmaceutical research (Holenz et al., 2006).
  • Potential Antiviral Activity

    • Studies have indicated the potential antiviral activity of 6-Benzyloxytryptamine, particularly in the context of HIV-1 inhibition. This research opens possibilities for its application in antiviral drug development (Baba et al., 1991).

Future Directions

While specific future directions for 6-Benzyloxytryptamine are not mentioned in the search results, there is a general trend towards the development of new therapeutic peptides and controlled drug delivery systems in pharmaceutical research. These advancements could potentially influence the future applications of 6-Benzyloxytryptamine.

properties

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJGMFMSWRFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391783
Record name 6-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxytryptamine

CAS RN

31677-74-4
Record name 6-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a mixture of LAH (6.2 g, 163.1 mmol) and 300 mL dry THF a solution of 3-(2-nitrovinyl)-6-benzyloxy-1H-indole (9 g, 30.6 mmol) in 200 mL THF. Reflux the mixture overnight and then cool to 0° C. and quench sequentially with 6.2 mL water, 6.2 mL 15% aqueous NaOH and 18.6 mL water. After stirring 2 hours, filter through celite and concentrate to give 7.9 g (96%) of the title compound as an oil: 1H NMR (CDCl3) 8.06 (bs, 1H), 7.47–7.43 (m, 3H), 7.38–7.35 (m, 2H), 7.32–7.28 (m, 1H), 6.88–6.84 (m, 3H), 5.08 (s, 2H), 3.01–2.97 (m, 2H), 2.87–2.83 (m, 2H), 1.6 (bs, 2H).
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
3-(2-nitrovinyl)-6-benzyloxy-1H-indole
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RA Abramovitch, D Shapiro - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… 6-Benzyloxytryptamine-2-carboxylic acid could not be decarboxylated to the base. The method also provides a route to the 1 : 2 : 3 : 4-tetrahydro-Pcarbolines. …
Number of citations: 83 0-pubs-rsc-org.brum.beds.ac.uk
EHP Young - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… The residual 6-benzyloxytryptamine was dissolved in ether and the solution saturated with hydrogen chloride, giving the hydrochloride r2.4 g.; mp and mixed mp with sample (a) 254-…
Number of citations: 49 0-pubs-rsc-org.brum.beds.ac.uk
BT Ho, D Taylor, KE Walker, W McIsaac - Xenobiotica, 1972 - Taylor & Francis
… The starting materials, 5-methoxytryptamine hydrochloride, 5-benzyloxytryptamine hydrochloride, and 5-methoxy-6-benzyloxytryptamine hydrochloride, were purchased from the Regis …
O Beck, DB Repke, KF Faull - Biomedical & environmental …, 1986 - Wiley Online Library
… The internal standard 6HMTLN-13C2 containing I3C atoms in the positions C9 and C14 was prepared in the following way: 6-benzyloxytryptamine hydrochloride (121 mg, 0.4 mmol) …
A Kalir, S Szara - Journal of Medicinal Chemistry, 1966 - ACS Publications
… N-Acetyl-6-benzyloxytryptamine. - …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
A Jaccarini, JB Jepson - Biochimica et Biophysica Acta (BBA)-General …, 1968 - Elsevier
Further studies on the liver microsomal 6-hydroxylation of lipid-soluble 3-substituted indoles demonstrate that the responsible enzyme system possesses many features in common with …
G Buechi, CP Mak - The Journal of Organic Chemistry, 1977 - ACS Publications
… 1 -Methyl-6-benzyloxytryptamine (16).14 This compound was prepared by reduction of 13 with lithium aluminum hydride in boiling tetrahydrofuran. The reduction was complete after …
Number of citations: 103 0-pubs-acs-org.brum.beds.ac.uk

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